molecular formula C4H8N6O B1199866 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated CAS No. 68002-20-0

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Cat. No.: B1199866
CAS No.: 68002-20-0
M. Wt: 156.15 g/mol
InChI Key: IVJISJACKSSFGE-UHFFFAOYSA-N
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Description

Poly(melamine-co-formaldehyde) methylated, solution (PMF) is a heat initiated cross-linking agent that forms an optically transparent solution. It can be linked with poly(4-vinly phenol) (PVP) by attaching with phenol groups that reduce the hydroxyl units in the blend.

Mechanism of Action

Target of Action

The primary target of 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, also known as Melamine-Formaldehyde Resin , is the cellulose fibers in cotton and viscose fabrics . The compound acts on these fibers to improve their wrinkle resistance and shrinkage control .

Mode of Action

The compound works by forming a cross-linked network with the cellulose fibers in the fabric . This network is created through a heat-initiated reaction, which results in an optically transparent solution . The cross-linking process reduces the hydroxyl units in the blend, thereby enhancing the fabric’s resistance to wrinkling and shrinkage .

Biochemical Pathways

The cross-linking process it initiates can be considered a form ofchemical modification of the cellulose fibers, altering their physical properties without significantly changing their chemical structure .

Pharmacokinetics

Instead, its physical and chemical properties , such as its boiling point (118 °C), density (1.2 g/mL at 25 °C), and refractive index (n 20/D 1.519 (lit.)) , play a crucial role in its application and effectiveness.

Result of Action

The result of the action of this compound is the improved wrinkle resistance and shrinkage control of the treated fabrics . This enhances the durability and quality of the fabrics, making them more suitable for various applications in the textile industry .

Action Environment

The action of this compound is influenced by various environmental factors. The heat-initiated cross-linking process requires a specific temperature range for optimal performance . Additionally, the compound’s stability and efficacy can be affected by factors such as humidity and pH.

Biochemical Analysis

Biochemical Properties

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formaldehyde dehydrogenase, an enzyme involved in the detoxification of formaldehyde . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of the enzyme-substrate complex. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation of stress response genes and the activation of signaling pathways such as the MAPK pathway . This can result in altered cellular metabolism, including changes in the levels of key metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain proteases by forming stable complexes with them . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including altered cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . High doses of this compound have been associated with toxicity, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as formaldehyde dehydrogenase and other cofactors involved in the detoxification of formaldehyde . This compound can also affect metabolic flux, leading to changes in the levels of key metabolites and the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IVJISJACKSSFGE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
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Description Data deposited in or computed by PubChem

Related CAS

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0
Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers
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DSSTOX Substance ID

DTXSID10974980
Record name Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1)
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Molecular Weight

156.15 g/mol
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Physical Description

Liquid
Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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CAS No.

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7
Record name Melamine resin
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Record name Formaldehyde, reaction products with melamine
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Record name 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

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